molecular formula C33H40O7 B12338408 (1S,3S,4S,14R,17Z,20S)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione

(1S,3S,4S,14R,17Z,20S)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione

Cat. No.: B12338408
M. Wt: 548.7 g/mol
InChI Key: BWTQHPFSWXJOGP-LGFSVPKVSA-N
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Description

The compound (1S,3S,4S,14R,17Z,20S)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione is a complex organic molecule characterized by multiple hydroxyl groups and a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the pentacyclic core and the introduction of hydroxyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pentacyclic molecules with hydroxyl groups, such as:

    (1S,3S,4S,14R,17Z,20S)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione: analogs with different substituents.

    Other pentacyclic compounds: with similar core structures but different functional groups.

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups and its pentacyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C33H40O7

Molecular Weight

548.7 g/mol

IUPAC Name

(1S,3S,4S,14R,17Z,20S)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione

InChI

InChI=1S/C33H40O7/c1-18-10-24(34)26(36)15-28-22(18)12-20-14-30(38)33(6)21(17-31(3,4)8-7-9-32(20,5)39-28)13-23-19(2)11-25(35)27(37)16-29(23)40-33/h7-8,10-11,15-16,20-21,30,38H,9,12-14,17H2,1-6H3,(H,34,36)(H,35,37)/b8-7-/t20-,21-,30-,32-,33-/m0/s1

InChI Key

BWTQHPFSWXJOGP-LGFSVPKVSA-N

Isomeric SMILES

CC1=C2C[C@H]3C[C@@H]([C@@]4([C@@H](CC5=C(C=C(C(=O)C=C5O4)O)C)CC(/C=C\C[C@@]3(OC2=CC(=O)C(=C1)O)C)(C)C)C)O

Canonical SMILES

CC1=C2CC3CC(C4(C(CC5=C(C=C(C(=O)C=C5O4)O)C)CC(C=CCC3(OC2=CC(=O)C(=C1)O)C)(C)C)C)O

Origin of Product

United States

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